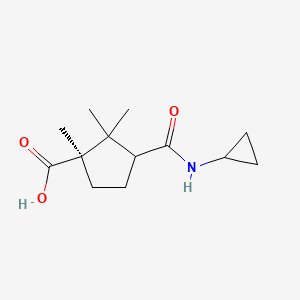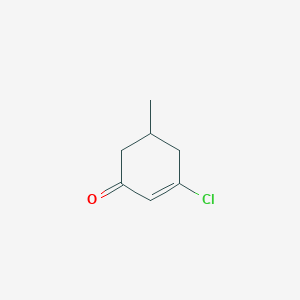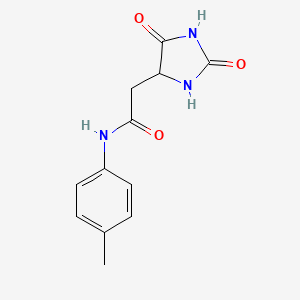
(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group and a trimethylcyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamoyl group and the cyclopentane ring. Common synthetic routes may involve the use of cyclopropylamine and trimethylcyclopentanone as starting materials, followed by a series of reactions such as amide formation and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid: shares structural similarities with other cyclopropylcarbamoyl and trimethylcyclopentane derivatives.
Glycopyrrolate Related Compound C: Another compound with a cyclopentane ring and functional groups that may exhibit similar chemical properties.
Uniqueness:
- The unique combination of the cyclopropylcarbamoyl group and the trimethylcyclopentane ring in this compound distinguishes it from other compounds, potentially leading to unique chemical reactivity and biological activity.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand the potential of this compound in various fields.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c1-12(2)9(10(15)14-8-4-5-8)6-7-13(12,3)11(16)17/h8-9H,4-7H2,1-3H3,(H,14,15)(H,16,17)/t9?,13-/m0/s1 |
InChI Key |
OSNBUJBPUQPYMS-NCWAPJAISA-N |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)C(=O)NC2CC2)C(=O)O |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12222447.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12222455.png)
![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12222460.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12222473.png)
![methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B12222475.png)


![Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-](/img/structure/B12222484.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222491.png)
![1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B12222497.png)

![(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B12222503.png)
